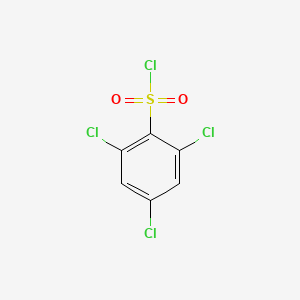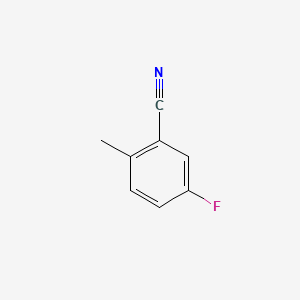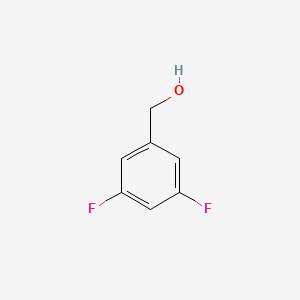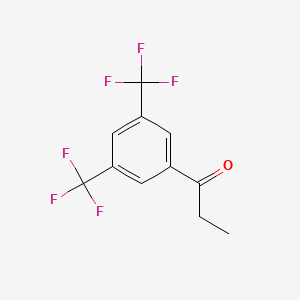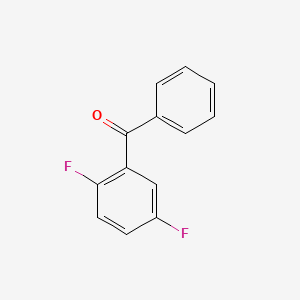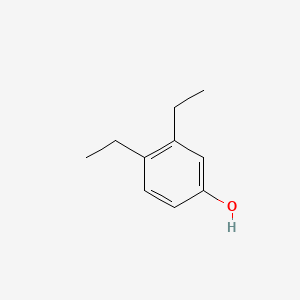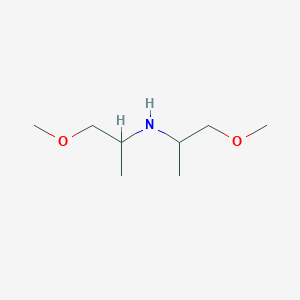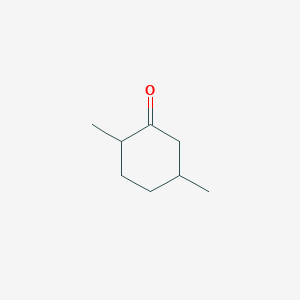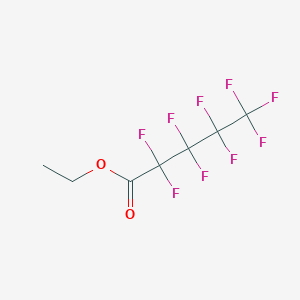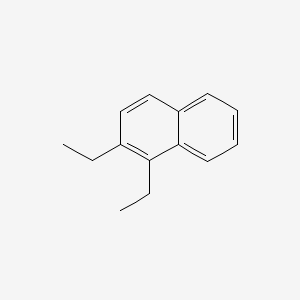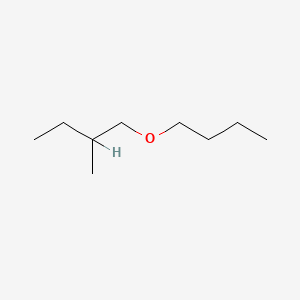
1-Butoxy-2-methylbutane
Overview
Description
1-Butoxy-2-methylbutane is an organic compound with the molecular formula C9H20O . It is a colorless liquid with a density of 0.774 g/cm³ and a boiling point of 73.4-74.3°C at 50 Torr . This compound is primarily used in organic synthesis and as a solvent due to its unique chemical properties.
Preparation Methods
1-Butoxy-2-methylbutane can be synthesized through the Williamson Ether Synthesis . This method involves the reaction of an alkoxide ion with a primary alkyl halide under nucleophilic substitution (SN2) conditions . The reaction typically uses sodium or potassium hydride as a base to generate the alkoxide ion from the corresponding alcohol. The reaction conditions are mild, and the process is highly efficient for producing ethers.
Chemical Reactions Analysis
1-Butoxy-2-methylbutane undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the ether into corresponding alcohols or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions are less common for ethers but can occur under specific conditions using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Butoxy-2-methylbutane is utilized in various scientific research applications:
Organic Synthesis: It serves as a solvent and reagent in the synthesis of complex organic molecules.
Reagent: It is employed in various chemical reactions to produce other organic compounds.
Mechanism of Action
The mechanism of action of 1-Butoxy-2-methylbutane primarily involves its role as a solvent and reagent in chemical reactions. It facilitates the dissolution of reactants and intermediates, thereby enhancing the reaction rates and yields. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
1-Butoxy-2-methylbutane can be compared with other similar ethers, such as:
Diethyl Ether: A common solvent with a lower boiling point and higher volatility.
Tetrahydrofuran (THF): A cyclic ether with higher polarity and better solubility for polar compounds.
1-Butoxy-2-methylpropane: A structural isomer with similar properties but different reactivity due to the position of the butoxy group.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields.
Properties
IUPAC Name |
1-butoxy-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-6-7-10-8-9(3)5-2/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKMWZZHCGSIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337878 | |
| Record name | 1-Butoxy-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62238-03-3 | |
| Record name | 1-Butoxy-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


